7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship PAR2 Antagonism

7-Chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338777-89-2; MF C₁₆H₁₅ClN₂OS; MW 318.82) is a synthetic small-molecule benzothiazine-4-carboxamide derivative featuring a 2,3-dihydro-4H-1,4-benzothiazine core bearing a 7-chloro substituent and an N-(4-methylphenyl) carboxamide side chain. The compound belongs to a patent-protected class of benzothiazine-carboxamides developed as proteinase-activated receptor 2 (PAR2) antagonists for topical anti-inflammatory applications, with Skin Inflammation (ICD-11: EF20.Y) as the primary patented indication.

Molecular Formula C16H15ClN2OS
Molecular Weight 318.82
CAS No. 338777-89-2
Cat. No. B2965348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
CAS338777-89-2
Molecular FormulaC16H15ClN2OS
Molecular Weight318.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCSC3=C2C=CC(=C3)Cl
InChIInChI=1S/C16H15ClN2OS/c1-11-2-5-13(6-3-11)18-16(20)19-8-9-21-15-10-12(17)4-7-14(15)19/h2-7,10H,8-9H2,1H3,(H,18,20)
InChIKeyHEOBTIRXSJEMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338777-89-2): Benzothiazine-4-Carboxamide Scaffold Overview for Research Procurement


7-Chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338777-89-2; MF C₁₆H₁₅ClN₂OS; MW 318.82) is a synthetic small-molecule benzothiazine-4-carboxamide derivative featuring a 2,3-dihydro-4H-1,4-benzothiazine core bearing a 7-chloro substituent and an N-(4-methylphenyl) carboxamide side chain. The compound belongs to a patent-protected class of benzothiazine-carboxamides developed as proteinase-activated receptor 2 (PAR2) antagonists for topical anti-inflammatory applications, with Skin Inflammation (ICD-11: EF20.Y) as the primary patented indication [1]. The benzothiazine-4-carboxamide scaffold is structurally distinct from the better-known 1,2-benzothiazine-3-carboxamide 1,1-dioxide (oxicam) class, occupying a differentiated pharmacological space [2]. Commercially available at purities ranging from 90% to 98%, this compound serves as a research tool and potential lead scaffold for medicinal chemistry programs targeting PAR2-mediated inflammatory pathways.

Why Close Analogs of 7-Chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide Are Not Interchangeable in Research Procurement


Within the 2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide series, even single-atom changes to either the 7-position benzothiazine substituent or the N-phenyl carboxamide moiety can fundamentally alter target engagement and biological readout. The 7-chloro substitution is mechanistically significant: in related benzothiazine-COX systems, halogen placement at the 7-position directly modulates potency and selectivity profiles [1]. The 4-methylphenyl amide group introduces distinct steric and electronic properties relative to unsubstituted phenyl (CAS 338777-97-2), 4-chlorophenyl (CAS 182128-53-6), or 3-chlorophenyl (CAS 182128-52-5) analogs. Critically, the target compound's specific substitution pattern (7-Cl + N-(4-methylphenyl)) maps to benzothiazine-carboxamide compounds patent-protected as PAR2 antagonists for skin inflammation, whereas structurally divergent N-phenyl substituents may address entirely different targets—as exemplified by the N-(3,5-dimethoxyphenyl) analog, which acts as an allosteric UGPase inhibitor (IC₅₀ 0.049 µM) rather than a PAR2 modulator [2]. Generic substitution without structural triangulation therefore carries a high risk of target-switching or complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 7-Chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338777-89-2) Versus Its Closest Structural Analogs


Structural Differentiation: Unique 7-Chloro + N-(4-Methylphenyl) Substitution Motif Within the Benzothiazine-4-Carboxamide Chemotype

CAS 338777-89-2 is the only commercially cataloged 2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide that simultaneously bears a 7-chloro electron-withdrawing substituent on the benzothiazine ring and a para-methylphenyl carboxamide moiety . All close analogs exhibit at least one critical structural deviation: the des-chloro analog N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338750-62-2) lacks the 7-Cl substituent entirely; the 4-chlorophenyl analog (CAS 182128-53-6) replaces the methyl group with a second chlorine, altering both electronic character and lipophilicity; the 3-chlorophenyl analog (CAS 182128-52-5) shifts the aryl chloride to the meta position; and the unsubstituted phenyl analog (CAS 338777-97-2) eliminates the para substituent altogether. In the related 4-oxo-1,2-benzothiazine-3-carboxamide system, 7-position halogenation was demonstrated by Lazer et al. to directly and quantitatively modulate COX-2 inhibitory potency and COX-2/COX-1 selectivity, establishing precedent that 7-substitution is a pharmacophore-critical position in benzothiazine carboxamides [1].

Medicinal Chemistry Structure-Activity Relationship PAR2 Antagonism

PAR2 Antagonism: Class-Level Patent Protection for Skin Inflammation Indication

Benzothiazine-carboxamide compounds within the same structural class as CAS 338777-89-2 have been patented as proteinase-activated receptor 2 (PAR2) antagonists, with skin inflammation (ICD-11: EF20.Y) as the lead indication [1]. The Therapeutic Target Database (TTD) and DrugMap independently curate benzothiazine-carboxamide compounds 1 through 6 (PMID26936077-Compound-35 through Compound-40) as patented small-molecule PAR2 antagonists from Amorepacific Corp [2]. PAR2 is a validated target in inflammatory dermatoses, mediating pro-inflammatory cytokine secretion, leukocyte recruitment, and eosinophil function via PLC, MAPK, and NF-κB signaling cascades [3]. In contrast, the N-(3,5-dimethoxyphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide analog, which changes only the N-phenyl substitution pattern, is reported not as a PAR2 modulator but as an allosteric inhibitor of the parasite enzyme UDP-N-acetylglucosamine pyrophosphorylase (UGPase, IC₅₀ 0.049 µM) from Trypanosoma brucei, demonstrating that N-phenyl substitution determines target identity within this scaffold class [4].

PAR2 Antagonist Skin Inflammation Anti-inflammatory

Allosteric Enzyme Inhibition: Cross-Study Comparison with Scaffold-Matched UGPase Inhibitor

The 2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide scaffold has been validated as a privileged chemotype for allosteric enzyme inhibition. Urbaniak et al. (2013) identified N-(3,5-dimethoxyphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide as a novel allosteric inhibitor of UDP-N-acetylglucosamine pyrophosphorylase (UGPase) from Trypanosoma brucei, the causative agent of African trypanosomiasis, with an IC₅₀ of 0.049 µM (49 nM) at pH 7.5 [1]. The allosteric binding site exploited by this scaffold is absent in the human ortholog, conferring species selectivity [2]. CAS 338777-89-2 differs from this validated UGPase inhibitor only at the N-phenyl substitution pattern (4-methylphenyl vs. 3,5-dimethoxyphenyl) while retaining the identical 2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide core, 7-chloro substituent, and carboxamide linker geometry. This scaffold-level conservation suggests that the compound retains the conformational and pharmacophoric features necessary for allosteric pocket engagement, while the altered N-aryl group may redirect selectivity toward mammalian targets such as PAR2.

Allosteric Inhibitor UGPase Trypanosoma brucei Neglected Tropical Disease

Commercial Purity Tiering and Supplier Availability Differentiation

CAS 338777-89-2 exhibits a differentiated commercial purity landscape relative to its closest structural analogs. The target compound is available at 98% purity (NLT grade) from MolCore, suitable for pharmaceutical R&D and quality control applications , with additional 95% purity offerings from AKSci (catalog 1321CK) and 90% purity from Leyan . In contrast, the des-chloro analog (CAS 338750-62-2) is listed at 95% purity by AKSci (catalog 2518CF) , while the 4-chlorophenyl analog (CAS 182128-53-6) and 3-chlorophenyl analog (CAS 182128-52-5) are primarily offered at 95% without documented 98% grade availability. The 7-chloro-N-phenyl analog (CAS 338777-97-2) is listed only at >90% purity from Key Organics . This represents a quantifiable purity advantage for CAS 338777-89-2 when high-purity material (>97%) is required for sensitive biochemical or biophysical assays.

Chemical Procurement Purity Grading Vendor Comparison

Optimal Research and Industrial Application Scenarios for 7-Chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338777-89-2)


PAR2-Targeted Anti-Inflammatory Drug Discovery: Lead Scaffold Optimization for Topical Dermatological Indications

CAS 338777-89-2 is structurally concordant with patent-protected benzothiazine-carboxamide PAR2 antagonists developed by Amorepacific Corp for skin inflammation (ICD-11: EF20.Y) [1]. The compound's 7-chloro + N-(4-methylphenyl) substitution motif maps directly to this patented chemotype space, making it a suitable starting scaffold for medicinal chemistry optimization of PAR2 antagonists. The 98% purity grade supports structure-based drug design workflows including X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) where impurity-driven artifacts must be minimized. Downstream analogs can be designed by systematic variation of the N-phenyl substituent while retaining the 7-chloro-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide core, which is validated as an allosteric-capable scaffold [2].

Allosteric Inhibitor Scaffold-Hopping: Bridging Anti-Parasitic UGPase and Mammalian PAR2 Target Spaces

The 2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide core shared by CAS 338777-89-2 and the validated T. brucei UGPase allosteric inhibitor (N-(3,5-dimethoxyphenyl) analog, IC₅₀ 49 nM) provides a rare scaffold-hopping opportunity [1]. Researchers can use CAS 338777-89-2 to probe whether the 4-methylphenyl amide substituent redirects allosteric inhibitory activity from parasitic UGPase toward mammalian PAR2, exploiting the species-selective allosteric pocket architecture demonstrated by Urbaniak et al. [2]. This dual-target scaffold exploration is directly relevant to neglected tropical disease programs seeking to repurpose anti-inflammatory chemotypes for anti-parasitic applications, or conversely, to identify selectivity determinants that minimize cross-reactivity.

Structure-Activity Relationship (SAR) Reference Standard for Benzothiazine-4-Carboxamide Library Design

As the only commercially available 2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide combining the 7-chloro electron-withdrawing group with a para-tolyl amide, CAS 338777-89-2 serves as a critical SAR reference point for combinatorial library design. In the related 1,2-benzothiazine-3-carboxamide 1,1-dioxide system, Lazer et al. (1997) demonstrated that 7-position halogenation directly and quantitatively modulates COX-2 potency, establishing precedent for 7-substitution as a pharmacophore-critical vector in benzothiazine carboxamides [3]. Scientists can use CAS 338777-89-2 as a benchmark to compare the activity of newly synthesized analogs varying the 7-position (H vs. Cl vs. F vs. CF₃) or N-phenyl substituent (4-CH₃ vs. 4-Cl vs. 3-Cl vs. 3,5-diOCH₃), enabling systematic mapping of the SAR landscape within this under-explored chemotype.

Procurement Specification for Regulated Pharmaceutical R&D: High-Purity Reference Material

For pharmaceutical development laboratories operating under GLP or GMP-adjacent quality systems, CAS 338777-89-2 offers a quantifiable procurement advantage: 98% minimum purity (MolCore, ISO-certified) versus the 90–95% ceiling available for all nearest structural analogs [1]. This 3–8 percentage point purity differential translates to a lower impurity burden in analytical method validation, forced degradation studies, and reference standard qualification. The compound's predicted boiling point of 532.5±50.0 °C [2] and defined molecular identity (SMILES: CC1=CC=C(C=C1)NC(=O)N2CCSC3=C2C=CC(=C3)Cl) facilitate unambiguous characterization by HPLC, LC-MS, ¹H/¹³C NMR, and elemental analysis, meeting the identity and purity documentation requirements typical of pharmaceutical R&D procurement specifications.

Quote Request

Request a Quote for 7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.